6,8-Dioxabicyclo[3.2.1]octan-4-ol
Description
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZEVCAPJUVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2OCC1O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-ol typically involves the rearrangement of precursor compounds. One common method involves the use of thionyl chloride (SOCl₂) in the presence of pyridine. This reaction promotes the migration of an oxygen atom from the C5 to the C4 position, resulting in the formation of the desired bicyclic ring system . Another method employs Appel conditions, which utilize triphenylphosphine and carbon tetrachloride to achieve a similar rearrangement .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the acid-catalyzed pyrolysis of cellulose-containing materials. This process selectively produces levoglucosenone, which can be further reduced to yield the target compound .
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and triphenylphosphine (PPh₃) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
6,8-Dioxabicyclo[3.2.1]octan-4-ol serves as an essential building block in organic synthesis due to its ability to participate in various transformations:
- Building Block for Complex Molecules : Its bicyclic structure allows it to be integrated into larger molecular frameworks.
- Reagent in Chemical Reactions : It can act as a reagent in reactions such as oxidation and reduction, facilitating the introduction of functional groups.
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its potential biological activities:
-
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Anticancer Potential : Research has shown that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
Cell Line IC50 (µM) HeLa 10 MCF-7 15 A549 20
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against common pathogens. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.
Case Study 2: Anticancer Effects
In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, indicating its potential utility in cancer therapeutics.
Industrial Applications
In addition to its research applications, this compound has potential uses in industry:
- Material Science : The compound can be utilized in the synthesis of advanced materials with specialized properties.
- Polymer Chemistry : It may serve as a precursor for polymers that require specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-4-ol involves its ability to undergo skeletal rearrangements and bond-cleavage reactions. These processes are facilitated by the presence of the bicyclic ring system and the hydroxyl group at the C4 position. The compound can form reactive intermediates, such as chlorosulfites and alkoxytriphenylphosphonium species, which participate in various chemical transformations .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs, their molecular formulas, and distinguishing features:
Key Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | LogP |
|---|---|---|---|---|
| This compound | 130.14 | Not reported | Not reported | 0.45 |
| (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | 128.13 | 95–97 | 210 (dec.) | -0.32 |
| Levoglucosenone | 128.13 | 33–35 | 120 (0.1 mmHg) | 0.78 |
Q & A
Q. What are the most reliable synthetic routes for 6,8-dioxabicyclo[3.2.1]octan-4-ol, and how do reaction conditions influence stereochemical outcomes?
Answer: The synthesis of this compound derivatives often leverages acid-catalyzed pyrolysis of cellulose-containing biomass (e.g., levoglucosenone production) . For lab-scale synthesis, single-step methods without specialized glassware are reported, focusing on diastereomer control through temperature and solvent polarity adjustments. For example, thionyl chloride (SOCl₂) or Appel conditions (CCl₄/PPh₃) promote skeletal rearrangements via alkoxytriphenylphosphonium intermediates, yielding stereochemically distinct products . Key factors include:
Q. How can researchers characterize diastereomers of this compound, and what analytical techniques resolve structural ambiguities?
Answer: Diastereomer separation and characterization require:
- Chiral GC/MS : Effective for distinguishing absolute configurations, as demonstrated in fragmentation studies of bicyclic systems .
- NMR with Lanthanide Shift Reagents (LIS) : LIS data (e.g., Table II in ) correlate with ring conformations, resolving ambiguities in hydroxyl or methyl group positioning.
- X-ray crystallography : Critical for confirming bicyclic ring connectivity and stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. What mechanistic pathways explain skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols under SOCl₂ or Appel conditions?
Answer: Under SOCl₂, the reaction proceeds via:
Chlorination at the 4-hydroxyl group, forming a chlorinated intermediate.
Carbocation generation : Elimination of HCl generates a bicyclic carbocation, which undergoes Wagner-Meerwein rearrangements to yield fused or bridenched products .
Appel conditions follow a distinct pathway:
Phosphorylation : The hydroxyl group reacts with CCl₄/PPh₃ to form an alkoxytriphenylphosphonium ion.
Nucleophilic displacement : Chloride attack triggers ring contraction or expansion, dependent on steric and electronic effects .
Data Contradiction Note : Discrepancies in product ratios between SOCl₂ and Appel systems suggest competing pathways (e.g., solvent polarity affecting intermediate stability) .
Q. How can computational modeling address conflicting spectral data for bicyclic derivatives, such as those in Table III of LIS studies ?
Answer: Contradictions in LIS data (e.g., λ = 6 discrepancies for multistriatin-d₃ isomers) can be resolved via:
- DFT calculations : Simulate lanthanide-induced shifts for proposed conformers and compare with experimental values.
- Docking studies : Model ligand-lanthanide interactions to identify dominant conformations in solution .
- Dynamic NMR : Capture slow-exchange processes (e.g., ring puckering) that may skew LIS interpretations .
Q. What strategies optimize the regioselective functionalization of this compound for pharmaceutical applications?
Answer: Regioselectivity is governed by:
- Electrophilic substitution : The 4-hydroxyl group directs functionalization (e.g., sulfation for HIV-1 integrase inhibitors) .
- Protecting groups : Temporary masking of hydroxyls (e.g., benzyl ethers) enables selective modification at the 2- or 5-positions .
- Enzymatic catalysis : Lipases or esterases achieve enantioselective acylations in diastereomer mixtures .
Q. Why do certain 6,8-dioxabicyclo[3.2.1]octane derivatives exhibit biological activity (e.g., HIV-1 inhibition), and how can SAR studies guide analog design?
Answer: Structure-Activity Relationship (SAR) studies highlight:
- Sulfation patterns : Cyclodidemniserinol trisulfate inhibits HIV-1 integrase via electrostatic interactions with catalytic residues .
- Ring rigidity : The bicyclic scaffold enforces preorganization, enhancing target binding affinity .
- Hydrophobic substituents : Alkyl or aryl groups at non-polar regions improve membrane permeability .
Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated in biorenewable feedstock processes?
Answer: Key challenges and solutions include:
- Diastereomer separation : Simulated moving bed (SMB) chromatography improves resolution in large-scale batches .
- Feedstock variability : Pretreatment of lignocellulosic biomass with dilute acid ensures consistent levoglucosenone yields .
- Solvent recovery : Green solvents (e.g., cyrene) reduce environmental impact and enable closed-loop systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
